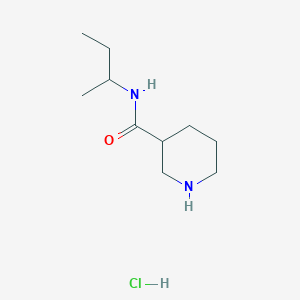

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride

Übersicht

Beschreibung

“N-sec-butyl Pentylone (hydrochloride)” is an analytical reference standard categorized as a cathinone . This product is intended for research and forensic applications .

Synthesis Analysis

A method for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been developed .Molecular Structure Analysis

The molecular formula of “N-sec-butyl Pentylone (hydrochloride)” is C16H23NO3 • HCl .Chemical Reactions Analysis

The high temperature gas phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated in a combined experimental and theoretical study .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-sec-butyl Pentylone (hydrochloride)” include a molecular weight of 313.8, and it is a crystalline solid .Wissenschaftliche Forschungsanwendungen

Dopamine D3 Receptor Research

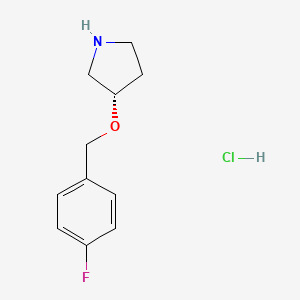

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride and its derivatives have been significantly utilized in the field of neuroscience, particularly in studying dopamine D3 receptor (DA D3R) activities. These compounds are instrumental in understanding the role of DA D3R in substance abuse. For instance, DA D3R-selective fluorenyl amides and 2-pyridylphenyl amides have been examined for their transport, metabolism, pharmacokinetics, and brain uptake in the context of psychostimulant abuse. These studies are crucial for developing next-generation D3R selective agents aimed at treating drug addiction (Mason et al., 2010).

Chemical Property Modification

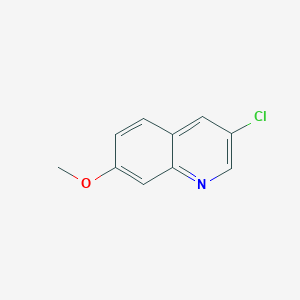

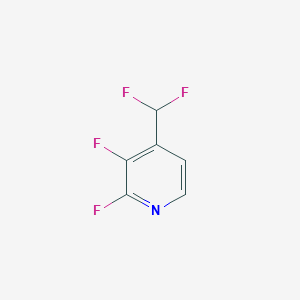

Research also delves into the chemical modification of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride to alter its pharmacological properties. By selectively introducing fluorine atoms into the side chains of compounds like ropivacaine and levobupivacaine, scientists can modulate basicity, lipophilicity, and oxidative degradation rates. This kind of structural modification is vital for tailoring drugs to specific medical needs while optimizing their safety and efficacy profiles (Vorberg et al., 2016).

Cancer Research

The compounds are also pivotal in cancer research. For instance, 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, synthesized as curcumin mimics, have displayed high anti-proliferative properties against cancer cell lines. These findings are crucial for the development of new chemotherapy agents, offering potential treatments that could be more effective and selective against carcinoma cells (Fawzy et al., 2019).

Synthesis and Scalability

In the realm of pharmaceutical manufacturing, the development of scalable and facile processes for synthesizing N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride is critical. Such processes ensure the availability of these compounds for further pharmaceutical development and research, highlighting the compound's importance in the drug development pipeline (Wei et al., 2016).

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride is currently unknown due to the lack of specific information . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level need to be investigated further.

Eigenschaften

IUPAC Name |

N-butan-2-ylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUKQJSVUBPDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

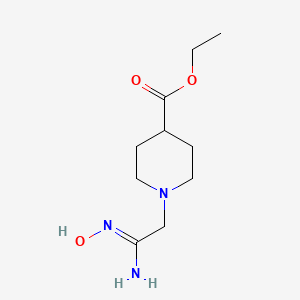

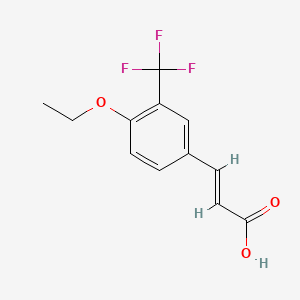

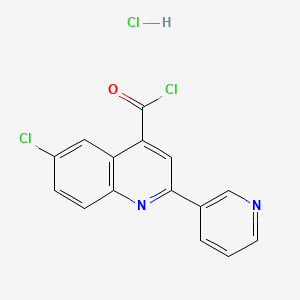

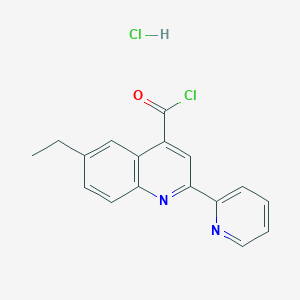

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)

![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)

![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)

![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)